2-Cloro-4-fluoro-6-metil-anilina

Descripción general

Descripción

2-Chloro-4-fluoro-6-methylaniline is a chemical compound with the molecular formula C7H7ClFN. It has a molecular weight of 159.59 . It is typically stored in a dark place, under an inert atmosphere, at room temperature .

Molecular Structure Analysis

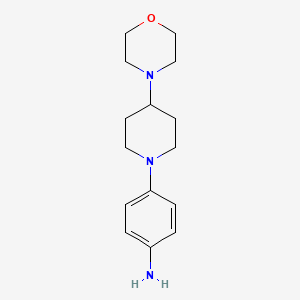

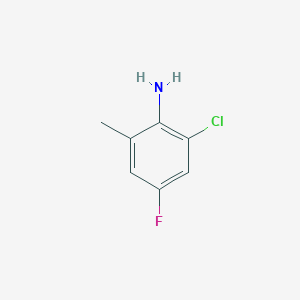

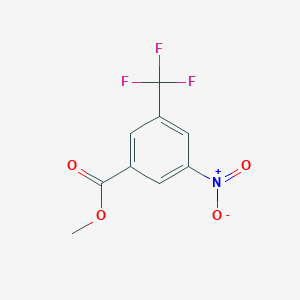

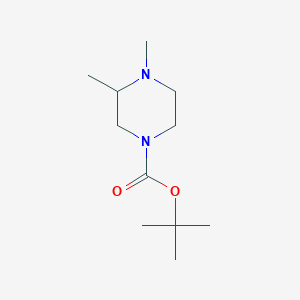

The molecular structure of 2-Chloro-4-fluoro-6-methylaniline consists of a benzene ring substituted with chlorine, fluorine, and a methyl group. The InChI code for this compound is 1S/C7H7ClFN/c1-4-2-5(9)3-6(8)7(4)10/h2-3H,10H2,1H3 .Physical And Chemical Properties Analysis

2-Chloro-4-fluoro-6-methylaniline is a liquid at room temperature. It has a density of 1.3 g/cm^3, a boiling point of 207.8°C at 760 mmHg, and a vapor pressure of 0.2 mmHg at 25°C . Its refractive index is 1.561, and it has a molar refractivity of 40.2 cm^3 .Aplicaciones Científicas De Investigación

Síntesis de Indoles Fluorados

2-Cloro-4-fluoro-6-metil-anilina: se utiliza en la síntesis de indoles fluorados mediante la reacción de Leimgruber-Batcho . Este proceso es significativo en química medicinal, ya que los indoles fluorados son estructuras centrales en muchos productos farmacéuticos debido a su mayor estabilidad metabólica y biodisponibilidad.

Preparación de Aminoalcoholes

Este compuesto sirve como precursor en la preparación de (S)-aminoalcoholes específicos . Estos aminoalcoholes son valiosos bloques de construcción quirales en la síntesis orgánica, particularmente para producir productos farmacéuticos y productos químicos finos.

Análisis de Muestras de Agua Ambiental

This compound: se ha utilizado en la determinación de derivados de anilina en muestras de agua ambiental. Esta aplicación es crucial para el monitoreo de la calidad del agua y la presencia de compuestos orgánicos potencialmente dañinos .

Cromatografía de Gases-Espectrometría de Masas (GC-MS)

El compuesto participa en la determinación de aminas en muestras de agua ambiental por GC-MS . Esta técnica se utiliza ampliamente para analizar compuestos volátiles y semivolátiles, proporcionando mediciones sensibles y precisas.

Estudios Metabólicos

Se han realizado estudios de metabolismo microsomal de hígado de rata de This compound para comprender su biotransformación y toxicidad potencial . Tales estudios son esenciales para evaluar la seguridad de los compuestos químicos.

Investigación de Síntesis Química

Como anilina sustituida, This compound es un valioso intermedio en la investigación de síntesis química. Se puede usar para crear una variedad de moléculas complejas, demostrando su versatilidad en química sintética .

Mecanismo De Acción

Mode of Action

As an aniline derivative, it could potentially undergo various chemical reactions, including nucleophilic substitution . The presence of the chloro, fluoro, and methyl groups on the benzene ring could influence the compound’s reactivity and interaction with its targets.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-4-fluoro-6-methylaniline . Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using 2-Chloro-4-fluoro-6-methylaniline in laboratory experiments include its low cost, its availability, and its versatility. Additionally, 2-Chloro-4-fluoro-6-methylaniline can be used in a variety of laboratory experiments, such as organic synthesis, biochemical studies, and drug development. The limitations of using 2-Chloro-4-fluoro-6-methylaniline in laboratory experiments include its toxicity, its potential to cause skin irritation, and its potential to cause adverse effects in certain individuals.

Direcciones Futuras

The potential future directions of research involving 2-Chloro-4-fluoro-6-methylaniline include the development of new drug candidates, the study of its biochemical and physiological effects, and the development of new methods for its synthesis. Additionally, 2-Chloro-4-fluoro-6-methylaniline could be studied further to identify new potential applications in the field of organic chemistry, biochemistry, and pharmacology. Finally, 2-Chloro-4-fluoro-6-methylaniline could be studied further to understand its mechanism of action and its potential toxicity.

Safety and Hazards

This compound is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing mist or vapors, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

2-chloro-4-fluoro-6-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClFN/c1-4-2-5(9)3-6(8)7(4)10/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLTNCEGFKZZXEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50607048 | |

| Record name | 2-Chloro-4-fluoro-6-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50607048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

332903-47-6 | |

| Record name | 2-Chloro-4-fluoro-6-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50607048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1-Methylpyrrolidin-3-YL)methyl]ethanamine](/img/structure/B1603671.png)

![4,4'-[1,4-Phenylenebis(methylene)]dipyridine](/img/structure/B1603680.png)

![2-Thiazolecarboxylic acid, 4-[4-(1-methylethyl)phenyl]-](/img/structure/B1603682.png)

![4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1603688.png)